molecular formula C6H3Cl3O2S B1301959 2,3-Dichlorobenzenesulfonyl chloride CAS No. 82417-45-6

2,3-Dichlorobenzenesulfonyl chloride

Cat. No. B1301959
CAS RN: 82417-45-6
M. Wt: 245.5 g/mol
InChI Key: PQODWTNHDKDHIW-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, characterized by the presence of a sulfonyl chloride group attached to a benzene ring which is further substituted with chlorine atoms. While the specific compound 2,3-dichlorobenzenesulfonyl chloride is not directly mentioned in the provided papers, related compounds with similar structures and functionalities are discussed, such as 2-chlorobenzenesulfonyl chloride , 2-formylbenzenesulfonyl chloride , and various other substituted benzenesulfonyl chlorides . These compounds are typically used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides often involves multi-step reactions starting from commercially available substrates. For instance, the synthesis of a difluoroethoxy-substituted benzenesulfonyl chloride is achieved through regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are synthesized by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods highlight the versatility of benzenesulfonyl chlorides in chemical synthesis and their ability to undergo further functionalization.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal and molecular-electronic structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride are determined, revealing their organization as molecular crystals with hydrogen bonding . The structure of 2-chlorobenzenesulfonyl chloride is studied by electron diffraction and quantum-chemical methods, providing detailed information on bond lengths, bond angles, and torsion angles . These studies are essential for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For instance, the reaction of 2-formylbenzenesulfonyl chloride with amines can yield sulfonamido Schiff bases or 2-formylbenzenesulfonamides depending on the amine concentration . The reactivity of these compounds is influenced by their molecular structure, as seen in the selective chlorination of ketones in the presence of chlorosulfonic acid . The structural study of triisopropylbenzenesulfonyl chloride highlights its high selectivity as a condensing agent due to steric effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are closely related to their molecular structure. Electron diffraction and quantum-chemical studies provide insights into the conformational preferences and potential energy barriers for internal rotation in these molecules . X-ray diffraction methods are used to determine the planarity of the benzene ring and the orientation of substituents, which can affect the compound's reactivity and physical properties . The development of large-scale preparation methods for these compounds also considers their stability and purity, which are critical for industrial applications .

Scientific Research Applications

Molecular Structure Analysis

  • Electron Diffraction and Quantum-Chemical Study : The molecular structure of related compounds like 2-chlorobenzenesulfonyl chloride was analyzed using electron diffraction and quantum-chemical methods, revealing significant structural parameters and internal rotation barriers of the sulfonyl chloride group (Petrova et al., 2008).

Key Intermediate in Drug Synthesis

  • Development of Preparation Methods : A scalable process was developed for the preparation of 2-(methanesulfonyl)benzenesulfonyl chloride, a derivative used as a key building block in several drug candidates (Meckler & Herr, 2012).

Chlorinating Agent in Organic Synthesis

  • Efficient Chlorination of Aldehydes : Trichloromethanesulfonyl chloride, a closely related compound, was found effective for α-chlorination of aldehydes, offering advantages in product workup and minimizing toxic waste formation (Jimeno, Cao, & Renaud, 2016).

Chemical Transformations and Synthesis

  • Formation of Chlorinated Aromatic Compounds : Studies showed the role of chloride ion in enhancing dye decoloration in advanced oxidation processes, leading to the formation of chlorinated aromatic compounds (Yuan et al., 2011).
  • Synthesis of Privileged Scaffolds : Polymer-supported benzenesulfonamides, prepared from immobilized amines and nitrobenzenesulfonyl chloride, were used in chemical transformations for the synthesis of diverse scaffolds (Fülöpová & Soural, 2015).

Safety And Hazards

2,3-Dichlorobenzenesulfonyl chloride is a dangerous compound. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

2,3-dichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQODWTNHDKDHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002670
Record name 2,3-Dichlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzenesulfonyl chloride

CAS RN

82417-45-6
Record name 2,3-Dichlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82417-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 70.0 g of 2,3-dichloroaniline in 51 mL of acetic acid was added 180 mL of concentrated hydrochloric acid portionwise. External cooling was used to maintain the temperature below 50° C. To this thick mixture at -5° C. was added a solution of 37.0 g of sodium nitrite in 80 mL of water dropwise at a rate that maintained the temperature below 50° C. After the addition was complete, the cloudy mixture was stirred at 0° C. for 10 minutes, and was then poured slowly into a suspension of 500 mL of acetic acid, 150 mL of sulfur dioxide and 10 g of cupric chloride dihydrate at 10°-20° C. Moderate gas evolution with excessive foaming occurred, but subsided after approximately ten minutes. This light brown mixture was stirred at ambient temperature for 1-1.5 hours and was then poured into 2 L of ice water with stirring. The resultant light brown precipitate was filtered, washed twice with 200 mL portions of water, and dried to yield 110 g of 2,3-dichlorobenzenesulfonyl chloride as a light brown solid, m.p. 56°-58° C., which was used without further purification; IR (nujol): 1375, 1175 cm-1.
Quantity
70 g
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reactant
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180 mL
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51 mL
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37 g
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reactant
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80 mL
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solvent
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ice water
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2 L
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reactant
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150 mL
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reactant
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[Compound]
Name
cupric chloride dihydrate
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10 g
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reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AH Miah, RCB Copley, D O'Flynn, JM Percy… - Organic & …, 2014 - pubs.rsc.org
A knowledge-based library of aryl 2,3-dichlorophenylsulfonamides was synthesised and screened as human CCR4 antagonists, in order to identify a suitable hit for the start of a lead-…
Number of citations: 15 pubs.rsc.org
AH Miah, H Abas, M Begg, BJ Marsh… - Bioorganic & Medicinal …, 2014 - Elsevier
A knowledge-based library of 2,3-dichlorophenylsulfonyl derivatives of commercially available aryl amines was synthesised and screened as human CCR4 antagonists, in order to …
Number of citations: 12 www.sciencedirect.com
AH Miah - 2015 - stax.strath.ac.uk
The 7-transmembrane chemokine receptor, CCR4 is differentially expressed on T helper type 2 (TH2) cells; together with its endogenous ligands, CCL17 and CCL22, it promotes …
Number of citations: 0 stax.strath.ac.uk
M Porcs-Makkay, G Lukacs, A Pandur, G Simig, B Volk - Tetrahedron, 2014 - Elsevier
Variously substituted 2-phenyl-1,3-dioxolanes and 2-(2-bromophenyl)-1,3-dioxolanes, prepared from the corresponding benzaldehydes, were lithiated ortho to the acetal group. …
Number of citations: 18 www.sciencedirect.com
H Lin, J Zeng, R Xie, MJ Schulz… - ACS medicinal …, 2016 - ACS Publications
A novel series of potent and selective hexokinase 2 (HK2) inhibitors, 2,6-disubstituted glucosamines, has been identified based on HTS hits, exemplified by compound 1. Inhibitor-…
Number of citations: 73 pubs.acs.org
AH Miah, AC Champigny, RH Graves… - Bioorganic & Medicinal …, 2017 - Elsevier
A novel 4-aminoindazole sulfonamide hit (13) was identified as a human CCR4 antagonists from testing a focussed library of compounds in the primary GTPγS assay. Replacing the …
Number of citations: 7 www.sciencedirect.com
K White, M Esparza, J Liang, P Bhat… - Journal of medicinal …, 2021 - ACS Publications
Influenza viruses cause approximately half a million deaths every year worldwide. Vaccines are available but partially effective, and the number of antiviral medications is limited. Thus, …
Number of citations: 7 pubs.acs.org
M Zhang, Y Zhang, M Song, X Xue… - Journal of medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have gained increasing interest as drug targets for treatment of castration-resistant prostate cancer (CRPC). Here, we …
Number of citations: 46 pubs.acs.org

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